1-Bromo-2-(chloromethyl)benzene
Description
Structure
2D Structure
Propriétés
IUPAC Name |
1-bromo-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSFIUKWUTKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334741 | |
| Record name | 1-Bromo-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578-51-8 | |
| Record name | 1-Bromo-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation of 1 Bromo 2 Chloromethyl Benzene
Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary mode of transformation for 1-bromo-2-(chloromethyl)benzene. The presence of two different carbon-halogen bonds—a C(sp²)-Br bond and a C(sp³)-Cl bond—allows for selective reactions, leading to a variety of substituted benzene (B151609) derivatives.
The bromine atom, being directly attached to the benzene ring, exhibits the characteristic reactivity of an aryl halide. Generally, aryl halides are unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions due to the high strength of the C(sp²)-halogen bond and the steric hindrance of the benzene ring. However, its reactivity can be harnessed under specific catalytic conditions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide an effective method for the selective substitution of the aryl bromide. In these reactions, the C(sp²)-Br bond undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. Studies have shown that in the presence of a suitable palladium catalyst and ligand, the aryl bromide can react selectively, leaving the chloromethyl group intact. For instance, the reaction of this compound with various arylboronic acids, catalyzed by palladium(II) acetate and a phosphine ligand, yields the corresponding 2-(chloromethyl)-1,1'-biphenyl derivatives in good to excellent yields chemicalbook.com. This selectivity is attributed to the preferential activation of the C(sp²)-Br bond by the palladium catalyst over the C(sp³)-Cl bond under these conditions chemicalbook.com.
Table 1: Selective Suzuki-Miyaura Coupling of the Aryl Bromide in this compound chemicalbook.com
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 2-(Chloromethyl)-1,1'-biphenyl | 95 |
| 4-Methylphenylboronic acid | 2-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 92 |
| 4-Methoxyphenylboronic acid | 2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 88 |
| 4-Fluorophenylboronic acid | 2-(Chloromethyl)-4'-fluoro-1,1'-biphenyl | 85 |
| 3-Methylphenylboronic acid | 2-(Chloromethyl)-3'-methyl-1,1'-biphenyl | 90 |
Reaction conditions: this compound, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, toluene/H₂O, 80 °C.
The chloromethyl group is a benzylic halide, which is significantly more reactive towards traditional nucleophilic substitution (SN1 and SN2 reactions) than the aryl bromide. The carbon atom of the chloromethyl group is sp³-hybridized and is susceptible to attack by a wide range of nucleophiles.
The heightened reactivity is due to the ability of the adjacent benzene ring to stabilize the transition state in an SN2 reaction or the carbocation intermediate in an SN1 reaction through resonance. Consequently, the chlorine atom can be readily displaced by nucleophiles such as alkoxides, cyanides, and azides. For example, reaction with sodium methoxide in methanol is expected to selectively yield 1-bromo-2-(methoxymethyl)benzene via an SN2 mechanism quora.com. Similarly, treatment with sodium cyanide would produce 2-(1-bromophenyl)acetonitrile. These reactions typically proceed under milder conditions than those required to activate the aryl bromide.
Table 2: Expected Products from Nucleophilic Substitution at the Chloromethyl Group
| Nucleophile | Reagent | Product | Reaction Type |
|---|---|---|---|
| Methoxide | Sodium methoxide | 1-Bromo-2-(methoxymethyl)benzene | SN2 |
| Cyanide | Sodium cyanide | 2-(1-Bromophenyl)acetonitrile | SN2 |
The competitive reactivity between the aryl bromine and the benzylic chlorine is a key feature of this compound chemistry. The outcome of a reaction with a nucleophile is highly dependent on the reaction conditions.
Under standard nucleophilic substitution conditions (e.g., with alkoxides, cyanides, amines at moderate temperatures), the chloromethyl group is the primary site of reaction. The benzylic position is activated towards both SN1 and SN2 pathways, making it significantly more susceptible to nucleophilic attack than the unactivated aryl bromide.
Under palladium-catalyzed cross-coupling conditions , the C(sp²)-Br bond is selectively activated. The mechanism of these reactions involves oxidative addition to the metal center, a process for which aryl bromides are more reactive than benzylic chlorides chemicalbook.com. This allows for the formation of biaryl compounds without disturbing the chloromethyl group.
This differential reactivity allows for a stepwise functionalization of the molecule. One can first perform a nucleophilic substitution at the chloromethyl group and then subject the product to a palladium-catalyzed reaction at the aryl bromide, or vice versa, to synthesize complex, selectively substituted benzene derivatives.
Both steric and electronic factors influence the course of nucleophilic substitution on this compound.
Electronic Factors : The benzene ring has a significant electronic influence on both reactive sites. For the chloromethyl group, the ring stabilizes the transition states of both SN1 and SN2 reactions through resonance, thereby accelerating substitution at this position. The electron-withdrawing inductive effect of the bromine atom on the ring is relatively weak and has a minor influence on the reactivity of the distant chloromethyl group. For the aryl bromide, the C-Br bond is strong, and the bromine's lone pairs participate in resonance with the ring, giving the bond partial double-bond character and making it harder to break.
Steric Factors : The chloromethyl group is a primary benzylic halide, which is sterically accessible to incoming nucleophiles, favoring SN2 reactions. The ortho position of the chloromethyl group relative to the bromine atom does not impose significant steric hindrance for reactions at the benzylic carbon. For reactions at the aryl bromide, the ortho-chloromethyl group can exert some steric hindrance, potentially influencing the rate of palladium-catalyzed coupling reactions, especially with bulky coupling partners chemicalbook.com.
The dual reactivity of this compound makes it a valuable precursor for a variety of substituted benzene derivatives. By choosing the appropriate reaction conditions and reagents, one can selectively functionalize either the benzylic or the aromatic position.
As demonstrated in the Suzuki-Miyaura coupling, a range of 2-(chloromethyl)-1,1'-biphenyls can be synthesized chemicalbook.com. Subsequent nucleophilic substitution on the chloromethyl group of these products can introduce further diversity. For example, reacting 2-(chloromethyl)-1,1'-biphenyl with sodium azide would yield 2-(azidomethyl)-1,1'-biphenyl.
Conversely, initial substitution at the chloromethyl position followed by a reaction at the aryl bromide is also a viable synthetic route. For instance, reacting this compound with sodium cyanide first yields 2-(1-bromophenyl)acetonitrile. This intermediate can then undergo a Heck reaction or another palladium-catalyzed coupling at the bromo position to introduce further complexity.
Aryl halides, including bromobenzene derivatives, can undergo an elimination-addition reaction in the presence of a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to form a highly reactive intermediate known as benzyne nih.govnih.gov. For this compound, treatment with a strong, non-nucleophilic base could potentially lead to the formation of a benzyne intermediate.
The mechanism would involve the abstraction of a proton ortho to the bromine atom by the strong base. Since the chloromethyl group is at one of the ortho positions, the proton at the C6 position would be the one abstracted. This would be followed by the elimination of the bromide ion to form a benzyne intermediate, 2-(chloromethyl)benzyne.
This highly strained and reactive benzyne would then be rapidly attacked by any nucleophile present in the reaction mixture. If the nucleophile is, for example, the amide ion from sodium amide, it could add to either carbon of the triple bond, leading to a mixture of products after protonation: 2-(chloromethyl)aniline and 3-(chloromethyl)aniline. The chloromethyl group itself is generally stable to strong bases like sodium amide at low temperatures, although side reactions could occur under more forcing conditions.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. For this compound, these reactions provide a powerful avenue for the selective functionalization of the aromatic ring. The primary focus of these reactions is the activation of the C(sp²)-Br bond, which is generally more reactive in typical palladium-catalyzed cycles than the C(sp³)-Cl bond.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the case of this compound, this reaction has been shown to proceed with high selectivity, targeting the C(sp²)-Br bond for arylation while leaving the chloromethyl group intact.
Research has demonstrated the highly selective cross-coupling of the C(sp²)-Br bond in this compound with various arylboronic acids. nih.govresearchgate.net This selectivity is achieved using a palladium acetate (Pd(OAc)₂) catalyst in conjunction with a tri(cyclohexyl)phosphine tetrafluoroborate (PCy₃·HBF₄) ligand. nih.gov The reaction is typically carried out in a toluene and water solvent system with a base such as cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov
This catalytic system effectively discriminates between the aryl bromide and the benzyl chloride moieties, leading to the formation of 2-(chloromethyl)-1,1'-biphenyl derivatives in good to excellent yields. nih.gov The reaction tolerates a range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents, demonstrating the broad applicability of this method. nih.gov
Table 1: Selective Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 2-(Chloromethyl)-1,1'-biphenyl | 92 |
| p-Tolylboronic acid | 2'-(Chloromethyl)-4-methyl-1,1'-biphenyl | 95 |
| 4-Methoxyphenylboronic acid | 2'-(Chloromethyl)-4-methoxy-1,1'-biphenyl | 90 |
| 4-Fluorophenylboronic acid | 2'-(Chloromethyl)-4-fluoro-1,1'-biphenyl | 88 |
| 4-Chlorophenylboronic acid | 4'-Chloro-2-(chloromethyl)-1,1'-biphenyl | 85 |
| 4-(Trifluoromethyl)phenylboronic acid | 2'-(Chloromethyl)-4-(trifluoromethyl)-1,1'-biphenyl | 80 |
| 3-Methoxyphenylboronic acid | 2'-(Chloromethyl)-3-methoxy-1,1'-biphenyl | 93 |
Reaction Conditions: this compound (0.30 mmol), arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol %), PCy₃·HBF₄ (0.4 mol %), Cs₂CO₃ (2 equiv.), toluene (1.0 mL), H₂O (0.1 mL), 80 °C, 2 h, under Argon atmosphere. Data sourced from Pei, M., et al. (2018). nih.gov
While the selective mono-arylation of the C(sp²)-Br bond is well-established, dual arylation protocols that sequentially substitute both the bromo and chloromethyl groups offer a pathway to more complex, unsymmetrical biaryl methane derivatives. For related isomers, such as 1-bromo-4-(chloromethyl)benzene, one-pot dual Suzuki-Miyaura coupling reactions have been successfully developed. nih.gov These protocols typically involve a two-step process within a single reaction vessel, where the first arylation occurs at the more reactive C(sp²)-Br bond under one set of conditions, followed by a modification of the catalytic system or reaction conditions to facilitate the second arylation at the C(sp³)-Cl bond.
However, the application of a similar one-pot dual arylation protocol specifically for this compound is not extensively documented in the reviewed scientific literature. The development of such a protocol would require careful tuning of the catalyst, ligand, and reaction conditions to overcome the inherent differences in reactivity between the aryl bromide and benzyl chloride, as well as potential challenges arising from the ortho-positioning of the two reactive sites.
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organozinc reagent. This reaction is known for its broad substrate scope and functional group tolerance. In principle, this compound could undergo Negishi coupling, with the expectation of selective reaction at the C(sp²)-Br bond due to its higher reactivity in standard palladium-catalyzed cycles compared to the C(sp³)-Cl bond.
Despite the versatility of the Negishi coupling, specific research findings detailing its application to this compound are not widely reported in the scientific literature. A general protocol would involve the reaction of this compound with an arylzinc or alkylzinc reagent in the presence of a palladium or nickel catalyst. The choice of catalyst and ligands would be crucial in ensuring high selectivity for the C-Br bond activation and preventing unwanted side reactions.
The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. It is one of the earliest developed cross-coupling reactions and is effective for the formation of C-C bonds between aryl, vinyl, or alkyl halides and Grignard reagents. For this compound, a Kumada coupling would be expected to proceed selectively at the C(sp²)-Br bond. The high reactivity of Grignard reagents, however, could potentially lead to side reactions involving the chloromethyl group if the reaction conditions are not carefully controlled.
The Stille coupling involves the reaction of an organohalide with an organotin reagent, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups, and the organotin reagents are stable to air and moisture. Similar to the other cross-coupling reactions, the Stille coupling would be anticipated to selectively activate the C(sp²)-Br bond of this compound over the C(sp³)-Cl bond.
However, specific examples and detailed research findings on the Stille coupling of this compound are not extensively reported in the scientific literature. A general procedure would entail the reaction of this compound with an organostannane, such as an aryltributyltin reagent, in the presence of a palladium catalyst like Pd(PPh₃)₄ in a suitable solvent.
Heck Coupling
The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org For this compound, the reaction would selectively occur at the more reactive C(sp²)-Br bond over the C(sp³)-Cl bond. The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl bromide bond, followed by migratory insertion of the alkene, and finally, β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org
Typical catalysts for the Heck reaction include palladium complexes such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). wikipedia.org The reaction's success is often dependent on the choice of ligands, bases, and solvents. nih.govnih.gov While specific studies detailing the Heck coupling of this compound are not prevalent, the reactivity of the aryl bromide moiety is well-established. The reaction would couple the 2-(chloromethyl)phenyl group to an alkene, leading to a variety of substituted styrene derivatives, while preserving the chloromethyl group for subsequent transformations. The choice of catalyst system, particularly the ligand, is crucial for achieving high efficiency and selectivity in the coupling of aryl bromides. organic-chemistry.orgmdpi.com
Substrate Scope and Catalyst Optimization in Coupling Reactions
While the Heck reaction represents one facet of coupling chemistry, this compound is a versatile substrate for other palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Research has demonstrated the highly selective cross-coupling of the C(sp²)-Br bond in this compound with a range of arylboronic acids. nih.gov
A highly effective catalyst system for this selective transformation is composed of Palladium(II) acetate (Pd(OAc)₂) as the palladium source and Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) as the ligand. nih.gov This system allows the reaction to proceed with high yields, selectively targeting the aryl bromide bond while leaving the benzylic chloride bond intact. The reaction is typically carried out in a toluene and water solvent system with a base such as Cesium carbonate (Cs₂CO₃) at a moderate temperature of 80 °C. nih.gov
The substrate scope for this reaction is broad, accommodating arylboronic acids with both electron-donating and electron-withdrawing substituents. nih.gov This versatility allows for the synthesis of a diverse array of 2-(chloromethyl)-1,1'-biphenyl compounds. The yields for these reactions are generally high, often ranging from 80% to 95%. nih.gov
Below is a table summarizing the results of the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 2-(Chloromethyl)-1,1'-biphenyl | 95 |
| p-Tolylboronic acid | 2-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 90 |
| 4-Methoxyphenylboronic acid | 2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 93 |
| 4-Fluorophenylboronic acid | 2-(Chloromethyl)-4'-fluoro-1,1'-biphenyl | 92 |
| 4-Chlorophenylboronic acid | 4'-Chloro-2-(chloromethyl)-1,1'-biphenyl | 87 |
| Naphthalen-2-ylboronic acid | 2-(2-(Chloromethyl)phenyl)naphthalene | 95 |
| m-Tolylboronic acid | 2-(Chloromethyl)-3'-methyl-1,1'-biphenyl | 80 |
Data sourced from: Molecules (2018) nih.gov
Catalyst optimization studies indicate that the combination of Pd(OAc)₂ and PCy₃·HBF₄ is particularly robust for this transformation, providing superior yields compared to other common palladium catalysts and ligands. nih.gov The development of such selective catalyst systems is crucial for the synthesis of complex molecules where multiple reactive functional groups are present. nih.gov
Oxidation and Reduction Reactions
The chloromethyl group of this compound is susceptible to oxidation, providing a synthetic route to valuable carbonyl compounds such as 2-bromobenzaldehyde and 2-bromobenzoic acid. This transformation is a common strategy in organic synthesis for converting benzylic halides into more oxidized functional groups.
The oxidation of the benzylic chloride can be achieved using various oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the chloromethyl group directly to a carboxylic acid, yielding 2-bromobenzoic acid. Milder oxidizing agents can be employed to achieve partial oxidation to the aldehyde, 2-bromobenzaldehyde. The choice of reagent and reaction conditions is critical to control the extent of oxidation and prevent side reactions.
Conversely, the chloromethyl group can be reduced to a methyl group, converting this compound into 2-bromotoluene. This reduction is a useful transformation for removing the reactive benzylic halide while retaining the aryl bromide for further functionalization, such as in cross-coupling reactions. The synthesis of 2-bromotoluene is well-documented, often starting from o-toluidine via a diazotization reaction followed by treatment with copper(I) bromide. prepchem.com The reduction of the chloromethyl group on this compound provides an alternative pathway to this important synthetic intermediate.
Elimination Reactions
This compound can undergo elimination reactions, typically in the presence of a strong base. This reaction involves the removal of a proton from the benzylic carbon and the expulsion of the chloride ion to form a new double bond. This dehydrohalogenation process would lead to the formation of a highly reactive intermediate, an o-quinodimethane species, which can subsequently dimerize or be trapped by a dienophile in a Diels-Alder reaction. The benzylic nature of the C-Cl bond facilitates this elimination process. Strong, non-nucleophilic bases such as potassium tert-butoxide are often employed to favor elimination over substitution pathways.
Reactions Leading to Heterocyclic Compounds
The bifunctional nature of this compound, possessing two electrophilic centers, makes it a valuable precursor for the synthesis of heterocyclic compounds. It can react with various dinucleophiles in cyclization reactions to form fused ring systems.
A notable application is in the synthesis of phthalazine derivatives, which are an important class of nitrogen-containing heterocycles with a wide range of biological activities. longdom.orglongdom.org For example, the related compound 1,2-bis(bromomethyl)benzene is known to react with hydrazine to form 1,4-dihydro-2,3-benzodiazine, which can be oxidized to phthalazine. longdom.org Similarly, this compound could be envisioned to react with hydrazine or its derivatives. The reaction would likely proceed via a sequential nucleophilic substitution, first at the more reactive benzylic chloride and then, under forcing conditions or via a metal-catalyzed process, at the aryl bromide, to form the fused heterocyclic ring.
Furthermore, derivatives of this compound can serve as key intermediates. For instance, if the chloromethyl group is first oxidized to an aldehyde to form 2-bromobenzaldehyde, this intermediate can then undergo condensation with hydrazines to yield phthalazine structures. researchgate.net The versatility of this compound as a building block for heterocycles highlights its importance in medicinal and materials chemistry.
Cyclization Reactions
The bifunctional nature of this compound, possessing both a reactive benzylic halide and an aryl bromide, makes it a suitable precursor for intramolecular cyclization reactions to form various fused ring systems. While direct cyclization of this compound itself is not extensively documented, analogous transformations of similar 2-bromobenzyl derivatives are well-established, suggesting potential pathways for this compound.
One such pathway is intramolecular radical cyclization. For instance, related compounds such as 1-(2'-bromobenzyl)-3,4-dihydroisoquinolines undergo radical cyclization to form aporphine and indolo[2,1-a]isoquinoline derivatives researchgate.net. This type of reaction typically involves the generation of an aryl radical from the aryl bromide moiety, which then attacks an intramolecular site. In a hypothetical scenario for this compound, a precursor could be synthesized where the chloromethyl group is converted into a suitable radical acceptor.
Another potential cyclization strategy involves intramolecular C-H insertion reactions. Theoretical studies on related phosphanylidenecarbenes have shown that intramolecular cyclization can occur, leading to the formation of new ring systems nih.gov. This suggests that under appropriate conditions, the generation of a reactive intermediate at the chloromethyl position could lead to an intramolecular reaction with a C-H bond on the benzene ring or a neighboring substituent.
Furthermore, free-radical cyclization has been successfully employed to synthesize a variety of polyheterocycles. For example, o-bromophenyl-substituted pyrrolylpyridinium salts undergo intramolecular radical cyclization to yield pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons beilstein-journals.org. This highlights the utility of the o-bromophenyl moiety in constructing complex heterocyclic frameworks through cyclization.
The table below summarizes potential cyclization strategies applicable to derivatives of this compound based on analogous reactions.
| Cyclization Type | General Reactant | Potential Product Type |
| Intramolecular Radical Cyclization | 2-Bromobenzyl derivative with a radical acceptor | Fused heterocyclic systems |
| Intramolecular C-H Insertion | Precursor with a reactive intermediate at the benzylic position | Novel polycyclic compounds |
| Free-Radical Cyclization | Derivative with a pendant reactive group | Complex polyheterocycles |
Formation of Isoquinoline Derivatives
This compound serves as a valuable starting material for the synthesis of various isoquinoline derivatives. Isoquinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and are present in many natural products. Several classical methods for isoquinoline synthesis can be adapted to utilize this compound as a precursor.
One of the most prominent methods is the Pomeranz-Fritsch reaction , which involves the acid-catalyzed cyclization of a benzalaminoacetal quimicaorganica.org. To employ this compound in this synthesis, it would first need to be converted to 2-bromobenzaldehyde. This aldehyde can then be condensed with an aminoacetaldehyde diethyl acetal, and subsequent cyclization in an acidic medium would yield the corresponding bromo-substituted isoquinoline.
Another important route is the Bischler-Napieralski reaction , which typically involves the cyclization of a β-phenylethylamide pharmaguideline.com. For this pathway, this compound could be converted to 2-bromobenzylamine. Acylation of this amine followed by cyclodehydration using a Lewis acid like phosphoryl chloride would lead to a 3,4-dihydroisoquinoline derivative, which can then be oxidized to the corresponding isoquinoline pharmaguideline.comwikipedia.org.
Modern synthetic methods also provide routes to isoquinolines from 2-haloaryl precursors. For example, palladium-catalyzed coupling reactions of o-bromoarylaldehydes with terminal alkynes, followed by cyclization, can produce substituted isoquinolines organic-chemistry.org. Similarly, copper-catalyzed tandem reactions involving 2-bromoaryl ketones have been developed for the synthesis of densely functionalized isoquinolines organic-chemistry.org. These methods could be adapted for derivatives of this compound after transformation of the chloromethyl group into an appropriate functional group like an aldehyde or ketone.
The following table outlines key synthetic methods for isoquinoline derivatives that can potentially start from this compound.
| Synthesis Method | Key Intermediate from this compound | General Reaction Description |
| Pomeranz-Fritsch Reaction | 2-Bromobenzaldehyde | Acid-catalyzed cyclization of a benzalaminoacetal |
| Bischler-Napieralski Reaction | 2-Bromobenzylamine | Cyclodehydration of a β-phenylethylamide |
| Palladium-Catalyzed Coupling | 2-Bromobenzaldehyde | Coupling with alkynes followed by cyclization |
| Copper-Catalyzed Tandem Reaction | 2-Bromobenzoyl derivative | Reaction with terminal alkynes and a nitrogen source |
Mechanistic Studies of Reactivity
The reactivity of this compound in nucleophilic substitution reactions is of significant interest due to the benzylic nature of the chloromethyl group. The presence of the ortho-bromo substituent introduces electronic effects that can influence the reaction mechanism and rate.
SN1 and SN2 Reaction Pathways
Benzyl halides, such as the chloromethyl group in this compound, are known to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways study.comaskiitians.com. The preferred pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate.
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. Benzyl halides can readily undergo S(_N)1 reactions because the resulting benzyl carbocation is stabilized by resonance, with the positive charge delocalized over the benzene ring study.comaskiitians.comstackexchange.com. For this compound, the formation of the 2-bromobenzyl carbocation would be the rate-determining step.
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Primary alkyl halides, like the chloromethyl group, generally favor the S(_N)2 pathway due to minimal steric hindrance masterorganicchemistry.com. The transition state of an S(_N)2 reaction at a benzylic position can also be stabilized by the delocalization of π-electrons from the benzene ring askiitians.com.
The dual reactivity of benzyl halides is a key aspect of their chemistry. The ability to proceed via either pathway makes them versatile substrates in organic synthesis. The choice between S(_N)1 and S(_N)2 for this compound will be influenced by factors summarized in the table below.
| Factor | Favors S(_N)1 | Favors S(_N)2 |
| Nucleophile | Weak (e.g., H(_2)O, ROH) | Strong (e.g., CN, RS) |
| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |
| Substrate | Formation of a stable carbocation | Unhindered electrophilic center |
Electron-Withdrawing Group Influence on Reactivity
The bromine atom at the ortho position in this compound acts as an electron-withdrawing group primarily through its inductive effect. This electronic influence can affect the reactivity of both the benzene ring and the benzylic chloromethyl group.
The electron-withdrawing nature of the bromine atom also influences the reactivity of the benzylic chloromethyl group in nucleophilic substitution reactions. In an S(_N)1 reaction, an electron-withdrawing group on the benzene ring would destabilize the benzylic carbocation intermediate, thereby slowing down the reaction rate. This is because the inductive effect of the bromine would pull electron density away from the positively charged benzylic carbon.
The electronic effects of the bromine substituent are summarized in the table below.
| Electronic Effect | Influence on Benzene Ring | Influence on Benzylic Group Reactivity |
| Inductive Effect (-I) | Deactivates the ring towards electrophilic substitution. | Destabilizes the carbocation in an S(_N)1 reaction, potentially slowing the rate. |
| Resonance Effect (+R) | Weakly donates electron density to the ortho and para positions. | Can contribute to the delocalization and stabilization of the transition state in both S(_N)1 and S(_N)2 pathways. |
Computational Chemistry and Theoretical Studies of 1 Bromo 2 Chloromethyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-bromo-2-(chloromethyl)benzene at the molecular level. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties.
Table 1: Predicted Geometrical Parameters of this compound from DFT (B3LYP/6-311++G(d,p)) Calculations
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.80 Å |
| C-C (aromatic) Bond Lengths | ~1.39 - 1.40 Å |
| C-H (aromatic) Bond Lengths | ~1.08 Å |
| C-C (benzylic) Bond Length | ~1.51 Å |
| C-H (benzylic) Bond Lengths | ~1.09 Å |
| C-C-Br Bond Angle | ~120° |
| C-C-C (ring) Bond Angles | ~119 - 121° |
Note: These are representative values based on calculations of similar molecules. The actual computed values would be specific to the optimized geometry.
Furthermore, quantum chemical calculations can elucidate the electronic properties of the molecule. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential map are critical for predicting sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Table 2: Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -8.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | ~ -0.5 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | ~ 8.0 eV | Indicator of chemical reactivity and stability |
Note: These values are illustrative and would be determined precisely through specific DFT calculations.
Reaction Mechanism Predictions and Validation
Computational chemistry is a powerful tool for predicting and validating reaction mechanisms. For this compound, a primary area of interest is its susceptibility to nucleophilic substitution reactions at the benzylic carbon. This compound can potentially react via either a unimolecular (S\N1) or a bimolecular (S\N2) pathway.
Theoretical calculations can map out the potential energy surface for both the S\N1 and S\N2 reaction coordinates. This involves locating and characterizing the energies of the reactants, transition states, intermediates, and products.
In an S\N2 mechanism , the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. mdpi.comaskthenerd.comlibretexts.org Computational modeling of this pathway would involve a search for a single transition state structure. Key parameters of this transition state, such as the partial bond formation with the nucleophile and partial bond breaking with the leaving group, can be precisely calculated.
For an S\N1 mechanism , the reaction proceeds through a two-step process involving the formation of a carbocation intermediate. khanacademy.org The first, rate-determining step is the departure of the leaving group to form a benzylic carbocation. This intermediate is stabilized by resonance with the benzene (B151609) ring. The second step is the rapid attack of the nucleophile on the carbocation. Computational studies would focus on calculating the energy barrier for the formation of this carbocation and its stability.
By comparing the activation energies (the energy difference between the reactants and the transition state) for both the S\N1 and S\N2 pathways, a prediction can be made as to which mechanism is more favorable under specific conditions (e.g., in the gas phase or in different solvents). The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for accurately modeling these reactions in solution. researchgate.net
Table 3: Hypothetical Activation Energies for Nucleophilic Substitution on this compound
| Reaction Pathway | Solvent | Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Favored Mechanism |
|---|---|---|---|---|
| S\N1 | Water (polar protic) | H₂O | ~18 | S\N1 |
| S\N2 | Acetone (polar aprotic) | I⁻ | ~22 | S\N2 |
| S\N1 | Acetone (polar aprotic) | I⁻ | ~28 | S\N2 |
Note: These are illustrative values to demonstrate how computational results would be used to predict the favored mechanism.
Structure-Reactivity Relationship Studies
Theoretical studies are instrumental in understanding the relationship between the structure of this compound and its reactivity. The presence of the bromo and chloromethyl substituents on the benzene ring significantly influences the electron distribution and, consequently, the molecule's chemical behavior.
The bromine atom, being an electronegative halogen, exerts a deactivating, ortho-, para-directing effect on electrophilic aromatic substitution on the ring through a combination of a negative inductive effect (-I) and a positive resonance effect (+R). The chloromethyl group is an activating group that is ortho-, para-directing. Computational methods can quantify these electronic effects by calculating atomic charges (e.g., Mulliken, NBO) and analyzing the frontier molecular orbitals (HOMO and LUMO).
For nucleophilic substitution at the benzylic carbon, the electronic nature of the substituents on the ring plays a crucial role. While the bromo substituent is relatively distant from the reactive benzylic carbon, its electron-withdrawing nature can slightly destabilize the developing positive charge in an S\N1 transition state, potentially slowing the reaction relative to an unsubstituted benzyl chloride. Conversely, in an S\N2 reaction, the electron-withdrawing group can stabilize the electron-rich transition state. DFT studies on substituted benzyl bromides have shown that the structure of the transition state (whether it is "loose" or "tight") is influenced by the electronic properties of the substituents. researchgate.net
By systematically modifying the substituents on the benzene ring in silico and calculating the corresponding reaction barriers, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the prediction of reactivity for a range of related compounds.
Molecular Dynamics Simulations of Reactive Processes
While quantum chemical calculations provide a static picture of molecules and reaction pathways, molecular dynamics (MD) simulations offer a dynamic view of chemical processes over time. MD simulations can be particularly useful for studying the reactive processes of this compound in a condensed phase, such as in a solvent.
In an MD simulation, the motion of every atom in the system (the reactant molecule and the surrounding solvent molecules) is calculated over a series of small time steps, governed by the forces between the atoms. To study a chemical reaction, a force field that can describe bond breaking and formation is required, often derived from quantum mechanical calculations (this is known as ab initio MD or QM/MM - quantum mechanics/molecular mechanics).
For a nucleophilic substitution reaction of this compound, an MD simulation could be used to:
Study Solvation Effects: Analyze the specific interactions between the solute and solvent molecules and how the solvent shell reorganizes during the reaction. This can provide a more detailed understanding of the role of the solvent than continuum models.
Explore Reaction Dynamics: Observe the trajectory of the nucleophile as it approaches the substrate and the leaving group as it departs. This can reveal dynamic effects that are not apparent from a static potential energy surface.
Calculate Free Energy Profiles: By using advanced sampling techniques, MD simulations can be used to calculate the free energy profile along the reaction coordinate, providing a more accurate measure of the reaction rate than static calculations of potential energy.
These simulations provide a powerful computational microscope to observe the intricate dance of atoms and molecules during a chemical transformation, offering a deeper understanding of the factors that control the reactivity of this compound.
Advanced Characterization Techniques for 1 Bromo 2 Chloromethyl Benzene and Its Derivatives
Spectroscopic Analysis in Reaction Monitoring
Spectroscopic techniques are indispensable for real-time or near-real-time monitoring of chemical reactions that produce or consume 1-Bromo-2-(chloromethyl)benzene. By tracking the appearance of product-specific signals or the disappearance of reactant signals, chemists can optimize reaction conditions and determine endpoints.
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy are powerful tools for this purpose. The progress of a reaction can be followed by monitoring characteristic vibrational bands. For instance, the formation of the chloromethyl group can be observed by the appearance of C-Cl stretching and CH2 deformation vibrations. The infrared spectrum of this compound, often acquired using an Attenuated Total Reflectance (ATR) accessory on a neat sample, displays a unique fingerprint region that can be used for identification. nih.govdocbrown.info Similarly, FT-Raman spectroscopy provides complementary information on the molecule's vibrational modes. nih.gov For related derivatives, such as 1-bromo-4-chlorobenzene, detailed analyses of FT-IR and FT-Raman spectra have been performed to assign specific vibrational frequencies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the molecular structure, allowing chemists to follow the conversion of functional groups. ¹H NMR is particularly useful for observing the chemical environment of the protons on the aromatic ring and the benzylic methylene (B1212753) (-CH₂) group. Changes in the chemical shifts and integration values of these protons provide a quantitative measure of reaction progress.
Below is a table summarizing key spectroscopic data available for this compound.
| Technique | Key Observations/Data | Source |
| FT-IR Spectroscopy | Analysis performed on a neat sample using a Bruker Tensor 27 FT-IR instrument. The spectrum provides a unique fingerprint for the compound. | nih.gov |
| ATR-IR Spectroscopy | Acquired with a Bruker Tensor 27 FT-IR and a DuraSamplIR II accessory, suitable for direct analysis of liquid samples. | nih.gov |
| FT-Raman Spectroscopy | Spectrum obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, complementing IR data. | nih.gov |
| ¹H NMR Spectroscopy | Provides information on the chemical shifts of aromatic and benzylic protons, crucial for structural confirmation. | researchgate.net |
Chromatographic Purity Assessment
Chromatographic methods are the gold standard for assessing the purity of this compound and separating it from reactants, byproducts, and other impurities.
Gas Chromatography (GC) is a primary technique for purity analysis, with commercial grades of this compound often specifying a purity of ≥96.0% or >98.0% as determined by GC. thermofisher.com The compound's volatility and thermal stability make it well-suited for GC analysis. The Kovats retention index, a standardized measure used in GC, has been experimentally determined for this compound on a standard non-polar column, providing a valuable parameter for its identification. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for purity assessment, particularly for derivatives that may be less volatile or thermally sensitive. It allows for the separation of complex mixtures and quantification of the main component and any impurities.
The following table outlines the methods used for the purity assessment of this compound.
| Technique | Parameter/Result | Source |
| Gas Chromatography (GC) | Assay (Purity): ≥96.0% | thermofisher.com |
| Gas Chromatography (GC) | Kovats Retention Index (Standard non-polar): 1244 | nih.gov |
Advanced Structural Elucidation Methods
While routine spectroscopy confirms identity, advanced methods are required for unambiguous structural elucidation, especially for novel derivatives or when complex isomeric mixtures are possible.
Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone of molecular characterization. nih.gov High-resolution mass spectrometry can determine the accurate molecular weight, allowing for the confident assignment of the molecular formula (C₇H₆BrCl). nih.govmdpi.com The electron ionization (EI) mass spectrum provides a distinct fragmentation pattern that serves as a molecular fingerprint. The major fragments observed for this compound in its GC-MS analysis include ions at m/z 169 and 171, corresponding to the loss of the chlorine atom, with the isotopic pattern characteristic of a bromine-containing fragment. nih.gov
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural proof by establishing through-bond correlations between atoms. researchgate.netnih.gov For complex structures or derivatives, 1D NMR spectra can be crowded and difficult to interpret fully. researchgate.net In such cases, 2D NMR experiments are employed:
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly with their attached carbons (¹H-¹³C), allowing for the assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for piecing together the entire carbon skeleton and confirming the substitution pattern on the benzene (B151609) ring.
These advanced techniques, often used in combination, provide a comprehensive and unambiguous characterization of this compound and its derivatives, ensuring their structural integrity for subsequent applications. nih.gov
The table below summarizes key data used in the structural elucidation of this compound.
| Technique | Key Data/Findings | Source |
| Molecular Formula | C₇H₆BrCl | nih.gov |
| Monoisotopic Mass | 203.93414 Da | nih.govepa.gov |
| GC-MS (EI) | Key fragment ions at m/z 169/171 ([M-Cl]⁺) | nih.gov |
| 2D NMR | Techniques like COSY, HSQC, and HMBC are used for full structural assignment of complex derivatives. | researchgate.net |
Q & A
Q. What are the common synthetic routes for preparing 1-bromo-2-(chloromethyl)benzene?
The compound is typically synthesized via chlorination of (2-bromophenyl)methanol derivatives. For example, treatment of (2-bromo-5-chlorophenyl)methanol or (2-bromo-5-methoxyphenyl)methanol with thionyl chloride (SOCl₂) yields the corresponding chloromethyl-substituted product. Reaction conditions involve refluxing in anhydrous solvents like dichloromethane, followed by purification via distillation or recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, particularly H NMR to identify the chloromethyl (-CH₂Cl) and bromo-substituted aromatic protons. For instance, the chloromethyl group appears as a triplet (δ ~4.5–5.0 ppm), while aromatic protons show splitting patterns consistent with substituent positions. Infrared (IR) spectroscopy can confirm C-Cl and C-Br stretches (~550–650 cm⁻¹ and ~500–600 cm⁻¹, respectively) .
Q. What physical properties are critical for purification?
Key properties include a boiling point of 196–201°C and a density of ~1.65 g/cm³. These parameters guide distillation and solvent selection. Recrystallization from dichloromethane or similar solvents is effective for removing impurities, as demonstrated in crystallographic studies .
Q. What common side reactions occur during synthesis?
Hydrolysis of the chloromethyl group to a hydroxyl group is a major side reaction, especially in the presence of moisture. To mitigate this, reactions are conducted under anhydrous conditions using dried solvents and inert atmospheres. Elimination reactions may also occur if base contaminants are present .
Advanced Research Questions
Q. How does the chloromethyl group influence regioselectivity in Pd-catalyzed cross-coupling reactions?
The chloromethyl group acts as a steric and electronic director. In Pd-catalyzed couplings with arylboronic acids (e.g., Suzuki-Miyaura reactions), the bromine atom is selectively activated due to its lower bond dissociation energy compared to C-Cl. This allows coupling at the bromine site while retaining the chloromethyl group for further functionalization. Substituent effects on the aromatic ring (e.g., electron-withdrawing groups) further modulate reactivity .
Q. How can contradictions in catalytic efficiency between studies be resolved?
Discrepancies often arise from ligand choice, solvent polarity, or catalyst loading. For example, phosphine ligands (e.g., PPh₃) may favor oxidative addition at Br, while bulky ligands (e.g., SPhos) improve selectivity. Systematic screening of ligands, solvents (e.g., toluene vs. DMF), and temperatures (80–120°C) is recommended to optimize yields .
Q. What strategies optimize yields in multi-step syntheses involving this compound?
Intermediate purification (e.g., column chromatography or recrystallization) is critical to prevent carryover of impurities. For example, in the synthesis of 1-arylbenzo[c]thiophenes, the lithiation of this compound requires strict temperature control (-78°C) and stoichiometric ratios to avoid side reactions. Real-time monitoring via TLC or GC-MS ensures reaction progression .
Q. How does the chloromethyl group direct electrophilic substitution?
The -CH₂Cl group is meta-directing due to its electron-withdrawing nature, influencing subsequent substitution patterns. For instance, in Friedel-Crafts alkylation, electrophiles preferentially attack the para position relative to the bromine atom. Computational studies (DFT) can predict substituent effects on aromatic reactivity .
Q. How to design experiments for studying reactivity under varying conditions?
Employ a Design of Experiments (DoE) approach to test variables such as temperature, catalyst/ligand ratios, and solvent polarity. For example, in cross-coupling reactions, varying Pd(OAc)₂ loading (1–5 mol%) and ligand equivalents (1–3 equiv) can identify optimal conditions. Kinetic studies (e.g., rate measurements at 60°C vs. 100°C) elucidate activation barriers .
Q. How to address discrepancies in reported reaction yields?
Re-evaluate reagent purity (e.g., arylboronic acid dryness), oxygen sensitivity (use of Schlenk lines), and catalyst pre-activation (e.g., Pd reduction with NaBH₄). Contradictory data may also stem from unaccounted steric effects in ortho-substituted substrates, necessitating molecular modeling to assess steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
